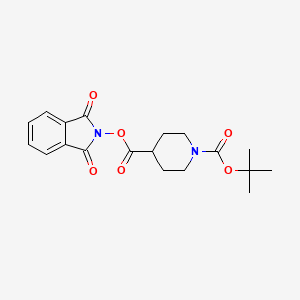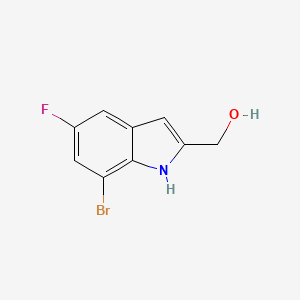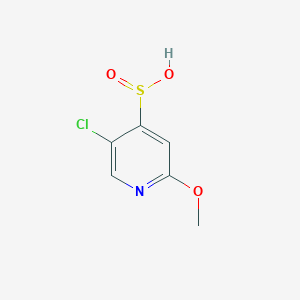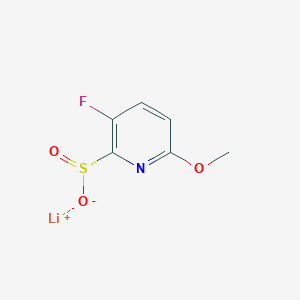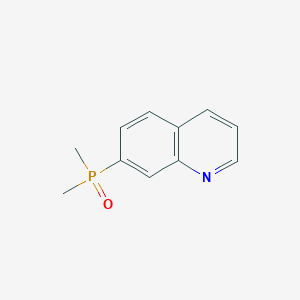
7-(dimethylphosphoryl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Dimethylphosphoryl)quinoline (7-DMPQ) is an organic compound with a unique chemical structure that has been studied extensively for its potential applications in a variety of scientific and industrial fields. It is a derivative of quinoline, a heterocyclic aromatic compound, and is composed of a nitrogen atom, two methyl groups, and a phosphoryl group. 7-DMPQ is an important intermediate for the synthesis of a variety of compounds and has been used in the production of pharmaceuticals, agrochemicals, and materials. In recent years, 7-DMPQ has also been studied as a potential therapeutic agent with promising results in various areas of biomedical research.
Wissenschaftliche Forschungsanwendungen
7-(dimethylphosphoryl)quinoline has been studied extensively for its potential applications in a variety of scientific and industrial fields. It has been used as a precursor for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In recent years, 7-(dimethylphosphoryl)quinoline has also been studied as a potential therapeutic agent with promising results in various areas of biomedical research.
Wirkmechanismus
The mechanism of action of 7-(dimethylphosphoryl)quinoline is not yet fully understood, but it is believed to be related to its ability to interact with biological molecules. 7-(dimethylphosphoryl)quinoline has been shown to interact with proteins, DNA, and lipids, and has been found to inhibit the activity of enzymes involved in cell signaling pathways. It has also been found to modulate the expression of genes involved in inflammation and cell death.
Biochemical and Physiological Effects
7-(dimethylphosphoryl)quinoline has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 7-(dimethylphosphoryl)quinoline can inhibit the activity of enzymes involved in cell signaling pathways, modulate the expression of genes involved in inflammation and cell death, and interact with proteins, DNA, and lipids. In vivo studies have shown that 7-(dimethylphosphoryl)quinoline can reduce inflammation, modulate the immune system, and reduce the toxicity of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
7-(dimethylphosphoryl)quinoline has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. It also has a wide range of applications and can be used in a variety of experiments. The main limitation of 7-(dimethylphosphoryl)quinoline is that its mechanism of action is not yet fully understood, so further research is needed to fully understand its effects and potential applications.
Zukünftige Richtungen
In order to fully understand the potential applications of 7-(dimethylphosphoryl)quinoline, further research is needed to better understand its mechanism of action. This could include further studies to elucidate the biochemical and physiological effects of 7-(dimethylphosphoryl)quinoline, as well as studies to determine its potential therapeutic effects in vivo. Additionally, further research is needed to explore the potential applications of 7-(dimethylphosphoryl)quinoline in the fields of pharmaceuticals, agrochemicals, and materials. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing 7-(dimethylphosphoryl)quinoline.
Synthesemethoden
7-(dimethylphosphoryl)quinoline is synthesized by a three-step process that involves the reaction of aniline with dimethylsulfate, followed by reaction with phosphoryl chloride and then with quinoline. The reaction of aniline with dimethylsulfate yields N-dimethyl-aniline, which is then reacted with phosphoryl chloride to form N-dimethyl-phosphoryl aniline. Finally, this compound is reacted with quinoline to yield 7-(dimethylphosphoryl)quinoline.
Eigenschaften
IUPAC Name |
7-dimethylphosphorylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NOP/c1-14(2,13)10-6-5-9-4-3-7-12-11(9)8-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDGASNIWVTTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Dimethylphosphoryl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

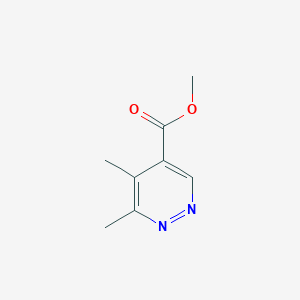
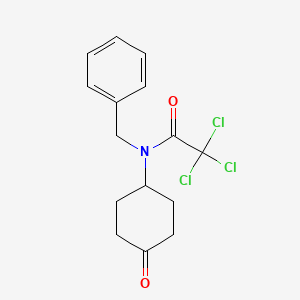
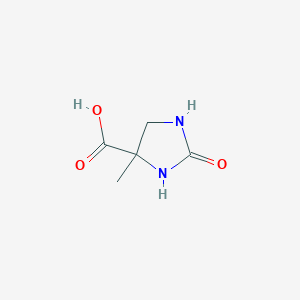

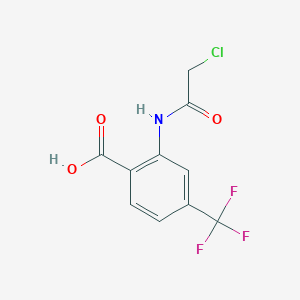
![2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604019.png)
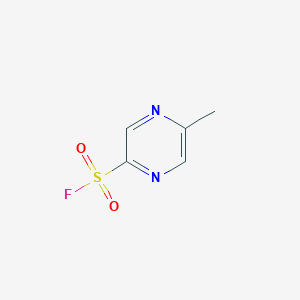
![tert-butyl N-({4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B6604032.png)
